gp100 (476-485) is a peptide derived from the gp100 protein, which is a significant melanoma-associated antigen. This specific peptide sequence, VLYRYGSFSV, is recognized by cytotoxic T lymphocytes and plays a crucial role in immune responses against melanoma. The gp100 protein is involved in melanin synthesis and is primarily expressed in melanocytes, making it a target for immunotherapy in melanoma treatment due to its potential to elicit strong immune responses against tumor cells expressing this antigen.
The gp100 protein was initially identified as a melanosomal matrix protein associated with melanin production. It has been extensively studied in the context of melanoma immunotherapy, particularly for its role as an antigen recognized by T cells in patients with melanoma. The peptide gp100 (476-485) has been synthesized for research purposes and is used to study T cell responses and vaccine development against melanoma .
gp100 (476-485) falls under the category of tumor-associated antigens, specifically classified as an oncoantigen due to its association with melanoma. It is also categorized as a peptide epitope, which is crucial for the activation of CD8+ T cells in immune responses against cancer cells.
The synthesis of gp100 (476-485) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids into peptides. This technique involves the following steps:
The molecular formula of gp100 (476-485) is C57H83N13O15, reflecting its complex structure comprising various amino acids. The sequence VLYRYGSFSV consists of ten amino acids:
This sequence contributes to its immunogenic properties and interaction with major histocompatibility complex class I molecules.
The calculated molecular weight and formula provide insights into its structural characteristics, essential for understanding its reactivity and interactions within biological systems.
gp100 (476-485) does not undergo traditional chemical reactions like small organic compounds but participates in biological interactions essential for immune recognition.
These interactions are critical for developing therapeutic vaccines aimed at enhancing anti-tumor immunity by presenting this specific peptide to stimulate T cell responses.
The mechanism of action for gp100 (476-485) involves several steps:
Studies have shown that effective presentation of this peptide can enhance immune responses in melanoma patients, making it a valuable target for immunotherapy .
gp100 (476-485) exists as a lyophilized powder when synthesized for research purposes. It should be stored at -20°C to maintain stability and prevent degradation.
The chemical properties include:
These properties are crucial for understanding how the peptide behaves in biological systems and its suitability for various experimental applications.
gp100 (476-485) has several applications in scientific research:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2